![molecular formula C8H6N2O B596332 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde CAS No. 1261730-68-0](/img/structure/B596332.png)

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

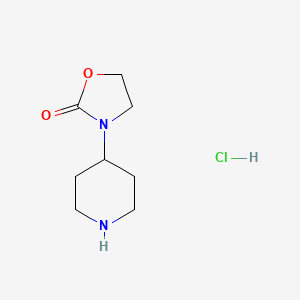

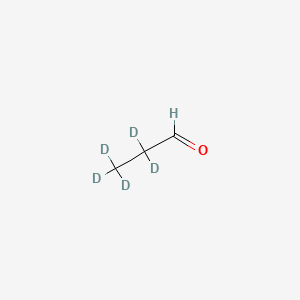

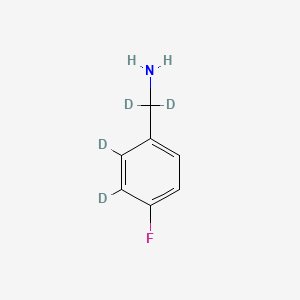

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is represented by the InChI code: 1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H, (H,9,10) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule .Physical And Chemical Properties Analysis

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde is a solid substance . It has a molecular weight of 146.15 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Magnetic Properties and Cluster Synthesis : A study by Giannopoulos et al. (2014) used a derivative of pyrrolecarbaldehyde to create a high nuclearity {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior, indicating potential applications in magnetic materials and nanotechnology (Giannopoulos et al., 2014).

Synthesis of Heterocycles : El-Nabi (2004) reported the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives from pyrrolecarbaldehydes, demonstrating their utility as synthons in constructing complex fused heterocycles, which are useful in various chemical syntheses (El-Nabi, 2004).

Anticancer Drug Intermediates : Wang et al. (2017) synthesized a derivative of pyrrolecarbaldehyde, which serves as an important intermediate in small molecule anticancer drugs. This highlights its role in pharmaceutical synthesis (Wang et al., 2017).

Synthesis of Pyrrolopyridinone Derivatives : Zhang et al. (2017) developed a method for synthesizing pyrrolo[3,2-c]pyridinone derivatives using pyrrolecarbaldehyde derivatives. These compounds have potential applications in medicinal chemistry (Zhang et al., 2017).

Benzo-fused Indolizines and Pyrroloquinolines Synthesis : Nayak and Kim (2015) utilized a pyrrolecarbaldehyde derivative in a synthetic process to access novel benzo-fused indolizines and pyrroloquinolines, indicating its utility in organic synthesis and material science (Nayak & Kim, 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It is known to cause serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-1-2-7-8(10-6)3-4-9-7/h1-5,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPZWIUXZIIQIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)

![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)